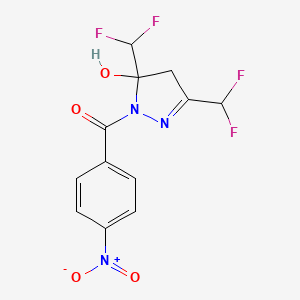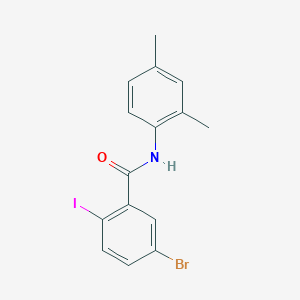
3,5-bis(difluoromethyl)-1-(4-nitrobenzoyl)-4,5-dihydro-1H-pyrazol-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-bis(difluoromethyl)-1-(4-nitrobenzoyl)-4,5-dihydro-1H-pyrazol-5-ol, also known as BDF, is a chemical compound that has been extensively studied for its potential in various scientific applications. This pyrazole derivative has shown promising results in the field of medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of 3,5-bis(difluoromethyl)-1-(4-nitrobenzoyl)-4,5-dihydro-1H-pyrazol-5-ol is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression. In addition, this compound has been shown to inhibit the activity of protein kinase C (PKC), an enzyme involved in the regulation of various signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to have potent anti-inflammatory effects in various in vitro and in vivo models. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. This compound has also been shown to have anti-tumor effects in various cancer cell lines. It has been shown to induce apoptosis and inhibit cell proliferation in these cell lines. In addition, this compound has been shown to have anti-viral effects against various viruses including HIV-1 and HCV.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,5-bis(difluoromethyl)-1-(4-nitrobenzoyl)-4,5-dihydro-1H-pyrazol-5-ol has several advantages for lab experiments. It is relatively easy to synthesize and has high purity. This compound is also stable under normal laboratory conditions. However, this compound has some limitations for lab experiments. It is relatively expensive compared to other compounds, and its mechanism of action is not fully understood.
Direcciones Futuras
There are several future directions for the study of 3,5-bis(difluoromethyl)-1-(4-nitrobenzoyl)-4,5-dihydro-1H-pyrazol-5-ol. One direction is the development of new drugs based on this compound for the treatment of various diseases. Another direction is the study of the mechanism of action of this compound to better understand its effects on various enzymes and signaling pathways. In addition, the study of the pharmacokinetics and pharmacodynamics of this compound in vivo is an important direction for the development of new drugs based on this compound.
Métodos De Síntesis
The synthesis of 3,5-bis(difluoromethyl)-1-(4-nitrobenzoyl)-4,5-dihydro-1H-pyrazol-5-ol involves the reaction of 4-nitrobenzoylhydrazine with 1,1,1,3,3,3-hexafluoro-2-propanol and trifluoroacetic acid. The resulting intermediate is then reacted with 2,2-difluoroacetaldehyde and sodium borohydride to produce this compound. This synthesis method has been optimized to produce high yields of this compound with high purity.
Aplicaciones Científicas De Investigación
3,5-bis(difluoromethyl)-1-(4-nitrobenzoyl)-4,5-dihydro-1H-pyrazol-5-ol has been extensively studied for its potential in medicinal chemistry. It has been shown to have potent anti-inflammatory, anti-tumor, and anti-viral activities. This compound has also been studied for its potential in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. In addition, this compound has shown promise in the development of new antibiotics and antifungal agents.
Propiedades
IUPAC Name |
[3,5-bis(difluoromethyl)-5-hydroxy-4H-pyrazol-1-yl]-(4-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F4N3O4/c13-9(14)8-5-12(21,11(15)16)18(17-8)10(20)6-1-3-7(4-2-6)19(22)23/h1-4,9,11,21H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGUYJQBRCXGIBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NN(C1(C(F)F)O)C(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F4N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{3-[4-(1H-indol-6-ylcarbonyl)-1-piperazinyl]-3-oxopropyl}-1H-indole](/img/structure/B6096835.png)
![1-(cyclopropylmethyl)-3-{[(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)amino]methyl}-3-hydroxy-2-piperidinone](/img/structure/B6096841.png)
![7-(2,3-difluorobenzyl)-2-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6096848.png)
![N-{4-[(3-{[(4-chlorophenyl)sulfonyl]amino}-2-quinoxalinyl)amino]phenyl}acetamide](/img/structure/B6096854.png)
![7-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B6096864.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-[(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6096866.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]-4-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)benzamide](/img/structure/B6096869.png)


![N-({[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]amino}carbonyl)-2-methoxybenzamide](/img/structure/B6096902.png)
![2-(4-fluoro-2-methoxybenzyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6096913.png)
![N-{1-[1-(3-methyl-2-buten-1-yl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B6096919.png)
![N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)tetrahydro-3-furancarboxamide](/img/structure/B6096930.png)
![6-chloro-2-(5-ethyl-2-thienyl)-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-4-quinolinecarboxamide](/img/structure/B6096933.png)